molecular formula H2Li3P+2 B3365155 Lithium phosphide (Li3P) CAS No. 12057-29-3

Lithium phosphide (Li3P)

Cat. No.: B3365155
CAS No.: 12057-29-3
M. Wt: 53.9 g/mol
InChI Key: IEAMEDSGNMSUND-UHFFFAOYSA-N
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Description

Contextualization of Phosphides in Solid-State Chemistry and Energy Research

Phosphides, a class of compounds formed between phosphorus and less electronegative elements, are of significant interest in solid-state chemistry and energy research. ontosight.ai Transition metal phosphides (TMPs), in particular, have garnered substantial attention due to their unique properties, including high electrical conductivity, earth abundance, and favorable physicochemical characteristics. researchgate.net These attributes make them promising candidates for various energy-related applications. researchgate.netrsc.org

In the realm of energy conversion, TMPs are explored as efficient and stable electrocatalysts for critical reactions. researchgate.netrsc.org These include the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), and oxygen reduction reaction (ORR), which are fundamental to technologies like water splitting and fuel cells. researchgate.net The goal is to develop high-performance, inexpensive catalysts to meet growing energy demands. rsc.orgresearchgate.net Researchers are actively investigating the synthesis, morphology, and catalytic performance of various TMPs to create materials that can rival or surpass the efficiency of precious metal catalysts. researchgate.netrsc.org

Phosphides also play a crucial role in energy storage, particularly as electrode materials for lithium-ion batteries (LIBs) and sodium-ion batteries. utaustinportugal.org Many TMPs react with lithium via a conversion reaction, forming a composite electrode consisting of metallic nanoparticles embedded within a lithium phosphide (B1233454) (Li₃P) matrix. utaustinportugal.orgpsu.edu This process can lead to high theoretical capacities. rsc.orgresearchgate.net For instance, iron phosphide (FeP) converts to Li₃P and metallic iron during lithiation, while copper phosphide (Cu₃P) also undergoes a conversion reaction. psu.edu The study of these conversion mechanisms is a key area of research, aiming to improve capacity retention and rate capability in next-generation batteries. utaustinportugal.orgacs.org The reversible breaking and forming of P-P bonds within some metal phosphide structures upon lithium insertion and extraction represents a fascinating aspect of their solid-state redox chemistry. nih.gov

Significance of Lithium-Containing Compounds in Modern Technologies

Lithium-containing compounds are foundational to numerous modern technologies, primarily due to lithium's unique properties as the lightest and least dense metallic element with high reactivity. researchgate.netlifthium.com Their most prominent application is in the field of energy storage, specifically in lithium-ion batteries. lifthium.comsamaterials.com These batteries power a vast array of devices, from portable electronics like smartphones and laptops to electric vehicles and large-scale grid storage systems. lifthium.comredwoodmaterials.com The high energy density, long cycle life, and low self-discharge rate of lithium-ion batteries, which utilize lithium compounds in their electrodes, make them superior to older battery chemistries like lead-acid or nickel-cadmium. redwoodmaterials.comnoahchemicals.com Lithium carbonate is a key precursor material used in the production of essential components for these batteries. noahchemicals.com

Beyond batteries, lithium compounds are integral to other industries. In ceramics and glass manufacturing, lithium compounds like lithium oxide (derived from lithium carbonate) act as a flux, reducing the melting temperature and viscosity of the materials. researchgate.netsamaterials.com This not only simplifies production and saves energy but also improves the final product's properties, such as strength, durability, and resistance to thermal shock. researchgate.netsamaterials.com Lithium-containing glasses are used in a variety of applications in chemistry, electronics, and optics. samaterials.com

Furthermore, lithium alloys, such as those with aluminum, are used in the aerospace industry to create materials that are both strong and lightweight. lifthium.com Lithium compounds also serve as catalysts in chemical synthesis and are used to produce high-performance lubricating greases with excellent thermal stability. researchgate.netlifthium.com The versatility and critical role of lithium compounds underscore their strategic importance in the global transition towards more sustainable and energy-efficient technologies. lifthium.comredwoodmaterials.com

Overview of Li₃P as a Model System for Fundamental Chemical and Physical Investigations

Lithium phosphide (Li₃P) serves as an important model system for fundamental investigations in chemistry and physics due to its relatively simple crystal structure and significant ionic conductivity. researchgate.net It is an inorganic compound composed of lithium cations (Li⁺) and phosphide anions (P³⁻), crystallizing in a hexagonal structure. researchgate.netwikipedia.org This structure is built from stacked layers of Li⁺ and P³⁻ ions. researchgate.net The study of its structure and properties provides key insights into ion transport mechanisms in solids.

Li₃P is particularly notable for its role as a superionic conductor. evitachem.com It exhibits high ionic conductivity, which is the ability to transport lithium ions efficiently. evitachem.com This property is crucial for its potential application as a solid-state electrolyte in all-solid-state batteries, which are sought after for their potential improvements in safety and energy density over conventional liquid-electrolyte batteries. mdpi.comacs.org The ionic conductivity of Li₃P has been reported in the range of 10⁻⁴ to 10⁻² S·cm⁻¹ at room temperature, a value that can be influenced by the material's microstructure, such as whether it is polycrystalline or cold-pressed. mdpi.com The diffusion of lithium ions in Li₃P is three-dimensional, occurring via pathways involving face-sharing octahedral and tetrahedral sites in the crystal lattice. mdpi.com

Furthermore, Li₃P is a key product in the electrochemical reactions of many transition metal phosphide (TMP) anodes in lithium-ion batteries. utaustinportugal.org When materials like FeP or Cu₃P are lithiated, they convert into a nanocomposite of the transition metal and a Li₃P matrix. psu.edu The Li₃P formed in this process is not merely a passive product; its high ionic conductivity is believed to facilitate further lithium ion transport, maintaining the electrochemical activity of the electrode. utaustinportugal.org Therefore, understanding the formation, stability, and electrochemical behavior of Li₃P is fundamental to developing and optimizing these high-capacity anode materials. rsc.org Its formation energy is low, and amorphous LiₓP phases tend to crystallize into the more stable Li₃P structure.

Table 1: Physical and Crystallographic Properties of Lithium Phosphide (Li₃P)

Property Value Source(s)
Chemical Formula Li₃P wikipedia.org
Molar Mass 51.79 g·mol⁻¹ wikipedia.org
Appearance Red-brown or dark brown crystals/powder wikipedia.orgevitachem.com
Density 1.43 - 1.48 g/cm³ wikipedia.orgmaterialsproject.org
Crystal System Hexagonal wikipedia.orgmaterialsproject.org
Space Group P6₃/mmc wikipedia.orgmaterialsproject.org
Lattice Parameters a = 4.264 Å, c = 7.579 Å wikipedia.orgnih.gov
Ionic Conductivity 10⁻⁶ – 10⁻² S·cm⁻¹ (at 300–500 K) mdpi.com

| Band Gap | ~2 eV (indirect) | |

Note: Data represents values reported across various studies and may vary based on synthesis methods and measurement conditions.

Table 2: Common Synthesis Methods for Lithium Phosphide (Li₃P)

Method Description Source(s)
Direct Reaction of Elements Heating stoichiometric amounts of lithium metal and red phosphorus in an inert atmosphere (e.g., argon) at elevated temperatures (e.g., 300–500°C). ontosight.aiwikipedia.org
Reaction with Monolithium Phosphide Reacting monolithium phosphide (LiP) with additional lithium. wikipedia.org
Solid-State Synthesis (Annealing) A mixture of lithium metal and red phosphorus is heated in a sealed ampoule under vacuum to temperatures around 400°C. acs.org

| Solid-State (Ball Milling) | High-energy ball milling of lithium and red phosphorus followed by annealing. This method can be used to produce solid solutions with other compounds. | rsc.org |

Scope and Objectives of Current Li₃P Research Endeavors

Current research on lithium phosphide (Li₃P) is primarily driven by its potential to advance energy storage technologies, particularly all-solid-state batteries (ASSBs). acs.org A major objective is to leverage Li₃P's high ionic conductivity for its use as a solid-state electrolyte (SSE). nih.gov Researchers are exploring ways to optimize its conductivity and stability. This includes forming solid solutions, such as with lithium sulfide (B99878) (Li₂S), to create new classes of fully reduced solid electrolytes that are thermodynamically stable against lithium metal anodes. acs.org The development of such materials is a key goal for enabling safer, high-energy-density batteries by replacing flammable liquid electrolytes and allowing the use of lithium metal anodes. mdpi.comacs.org

The synthesis of Li₃P and related materials with controlled properties is another critical research objective. ontosight.aipnnl.gov This includes developing scalable, cost-effective synthesis methods, such as wet-chemical routes, to produce nanometer-sized particles with uniform size distribution. pnnl.gov Advanced characterization techniques, including in-situ scanning electron microscopy (SEM), X-ray diffraction (XRD), and computational modeling with Density Functional Theory (DFT), are being employed to gain deeper insights into the crystal structure, Li-ion diffusion mechanisms, and interfacial behavior of Li₃P in battery systems. mdpi.comacs.org These fundamental studies are essential for the rational design of new and improved Li-P-based materials for future energy storage applications. mdpi.comrsc.org

Properties

IUPAC Name

trilithium;phosphanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/3Li.H2P/h;;;1H2/q3*+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAMEDSGNMSUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].[PH2-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

H2Li3P+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065232
Record name Lithium phosphide (Li3P)
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Molecular Weight

53.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12057-29-3
Record name Lithium phosphide (Li3P)
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Record name Lithium phosphide (Li3P)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lithium phosphide (Li3P)
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Record name Trilithium phosphide
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Synthetic Methodologies and Growth Mechanisms of Lithium Phosphide

High-Temperature Solid-State Reaction Pathways

High-temperature solid-state reaction is a conventional and widely used method for preparing bulk, crystalline lithium phosphide (B1233454). acs.org This technique relies on the direct thermal reaction between the constituent elements in a controlled environment to facilitate diffusion and compound formation.

The most direct route to synthesizing lithium phosphide involves the reaction of elemental lithium (Li) and phosphorus (P). evitachem.com Typically, red phosphorus is used as the phosphorus source. acs.org The stoichiometric reaction is exothermic and proceeds as follows:

12 Li + P₄ → 4 Li₃P wikipedia.org

In this process, stoichiometric amounts of lithium metal and red phosphorus are combined. acs.org The reaction is driven by heat, which provides the necessary activation energy for the elements to react and form the stable Li₃P compound. cambridge.org The synthesis results in a hard, brittle, dark brown crystalline material. cambridge.org

Due to the high reactivity of lithium and the resulting lithium phosphide with air and moisture, the synthesis must be conducted under controlled conditions. cambridge.orgontosight.aidivar.ir An inert atmosphere, such as argon, is commonly used to prevent the formation of oxides and other impurities. wikipedia.orgevitachem.com

A typical procedure involves sealing the reactants in a crucible, often made of niobium, which is then placed inside a quartz ampoule under vacuum. evitachem.comacs.org A multi-step annealing protocol is frequently employed to ensure a complete and homogenous reaction. A representative heating regimen includes:

Heating the mixture to an initial temperature of 200 °C at a slow rate (e.g., 1 °C/min) and holding for a period, such as 2 hours. acs.org

Subsequently increasing the temperature to a higher annealing temperature, typically around 400 °C to 500 °C, and holding for several hours. cambridge.orgevitachem.comacs.org

Finally, the mixture is cooled to room temperature. evitachem.comacs.org

Post-synthesis, the product is often ground into a powder to ensure homogeneity. cambridge.orgacs.org This careful control over the atmosphere and temperature profile is crucial for obtaining high-purity, crystalline Li₃P. evitachem.comacs.org

Table 1. Typical Parameters for High-Temperature Solid-State Synthesis of Li₃P
ParameterDescriptionTypical Values/ConditionsSource(s)
ReactantsStarting elemental materials.Lithium (Li) metal and Red Phosphorus (Pred) acs.org
AtmosphereControlled environment to prevent side reactions.Inert gas (e.g., Argon) or dynamic vacuum wikipedia.orgevitachem.comacs.org
Initial HeatingFirst step of the annealing protocol.Heat to 200 °C, hold for ~2 hours acs.org
Final AnnealingSecond, higher-temperature step for reaction completion.Heat to 400-500 °C, hold for 2-14 hours cambridge.orgevitachem.comacs.org
Product FormPhysical characteristics of the synthesized material.Dark brown, hard, brittle crystalline powder cambridge.orgacs.org

Mechanochemical Synthesis Approaches

Mechanochemical synthesis utilizes mechanical energy, typically from grinding or milling, to induce chemical reactions and phase transformations. evitachem.com This approach can often be performed at room temperature, offering an alternative to high-temperature methods. electrochem.org

High-energy ball milling is a scalable, one-step mechanochemical method for producing phosphides. osti.govacs.org In this process, stoichiometric amounts of the elemental reactants (lithium and phosphorus) are loaded into a milling jar with grinding balls. nih.gov The jar is sealed, often under an argon atmosphere, and subjected to high-speed rotation in a planetary ball mill. acs.orgosti.gov The repeated high-energy collisions between the balls and the powder mixture provide the energy needed to initiate the chemical reaction, forming Li₃P. nih.gov

This method can produce amorphous or nanocrystalline materials directly at room temperature. electrochem.orgsibran.ru However, the resulting powders may have poor crystallinity. electrochem.org To improve this, a subsequent annealing step at a moderate temperature (e.g., 500 °C) can be applied to the ball-milled powder, which enhances particle crystallinity and improves properties like ionic conductivity. electrochem.org Ball milling is also used to synthesize ternary solid solutions, such as those in the Li₃P–Li₂S system, by grinding the precursor compounds together. acs.org

Table 2. Parameters for Mechanochemical Ball Milling Synthesis
ParameterDescriptionTypical Values/ConditionsSource(s)
EquipmentApparatus used for milling.Planetary Ball Mill (e.g., Fritsch Pulverisette) acs.orgosti.gov
Milling MediaJar and balls used for grinding.Zirconia (ZrO₂) or Tungsten Carbide (WC) acs.orgnih.gov
AtmosphereControlled environment inside the milling jar.Argon (Ar) acs.org
Milling SpeedRotational speed of the mill.350-500 rpm osti.govnih.gov
DurationTotal time for the milling process.Can range from hours to tens of hours (e.g., 24-36 h) osti.govnih.gov
Post-TreatmentOptional step to improve crystallinity.Annealing at ~500 °C electrochem.org

A novel and facile approach for creating a functional Li₃P layer is the solid-state friction method. mdpi.comresearchgate.net This technique is specifically designed for interfacial modification, particularly for creating a stable Li₃P interphase directly on the surface of lithium metal anodes. mdpi.com The process involves using red phosphorus powder and applying mechanical friction to facilitate an in situ reaction with the lithium metal surface. mdpi.comresearchgate.net

This solvent-free method leverages the high reactivity between phosphorus and lithium. mdpi.com The friction generates localized energy to overcome the activation barrier, leading to the direct formation of a uniform, lithiophilic Li₃P interphase. researchgate.net This artificial layer has been shown to possess high ionic conductivity and significantly enhances the interfacial stability and electrochemical kinetics in lithium metal batteries. mdpi.comresearchgate.net

Pressure-Assisted Synthesis and Reaction Kinetics

Applying external pressure can significantly influence the reaction kinetics and phase stability of materials, including Li₃P. Research has shown that Li₃P, which is hexagonal at ambient conditions, undergoes a phase transition to a cubic structure at a pressure of 4 GPa and a temperature of 700°C. rsc.orgd-nb.info

This pressure-induced phase transition is also relevant to mechanochemical synthesis. The high local pressures generated during high-energy ball milling can be sufficient to induce the formation of the cubic Li₃P polymorph, which is normally a high-pressure phase. rsc.org This mechanochemically induced phase transition is a key factor in the formation of cubic solid solutions like Li₃P–Li₂S, where the cubic structure of Li₃P becomes compatible with the cubic structure of Li₂S, enabling miscibility. rsc.org These solid solutions, stabilized by the mechanochemical process, exhibit significantly higher lithium-ion mobility compared to the pure boundary phases. rsc.org However, these pressure-stabilized phases are often only kinetically stable and may decompose back into their constituent components upon heating to elevated temperatures (e.g., 400–500 °C). rsc.org

High-Pressure, Room-Temperature Synthesis Routes

Traditionally, the synthesis of lithium phosphide involves high-temperature solid-state reactions. osti.govacs.org However, recent investigations have successfully demonstrated the synthesis of Li₃P at room temperature by leveraging high-pressure conditions. acs.org This method involves the direct reaction of elemental lithium (Li) and phosphorus (P) within a diamond anvil cell. acs.orgresearchgate.net By applying pressures of several gigapascals (GPa), the elements react directly, bypassing the need for thermal energy and enabling the formation of crystalline Li₃P. acs.org This approach not only represents a more energy-efficient synthesis route but also opens pathways to forming pressure-stabilized phases of the material.

Investigations of Enhanced Reactivity under Elevated Pressure

The application of high pressure significantly enhances the chemical reactivity between lithium and phosphorus. acs.orgresearchgate.net Studies combining synchrotron X-ray diffraction with theoretical calculations have shown that slightly elevated pressures are sufficient to induce a reaction between the elemental precursors at ambient temperature. acs.orgresearchgate.net This enhanced reactivity is attributed to the pressure-induced reduction in intermolecular distances, which facilitates bond formation.

Furthermore, research has identified a pressure-induced phase transition in Li₃P. At ambient conditions, Li₃P adopts a hexagonal crystal structure (Na₃As-type). acs.org Upon the application of pressure, it undergoes a phase transition to a face-centered cubic (FCC) structure, which remains stable up to at least 20 GPa. acs.orgresearchgate.net

Below is a data table summarizing the structural properties of Li₃P under different pressure conditions.

Pressure ConditionCrystal SystemSpace GroupStability
AmbientHexagonalP6₃/mmcStable at ambient conditions acs.orgacs.org
> ~1 GPaFace-Centered Cubic (FCC)FmmStable up to 20 GPa acs.org

Fabrication of Advanced Lithium Phosphide Architectures

Beyond bulk synthesis, significant effort is directed towards fabricating Li₃P in specific architectures, such as thin films and nanoparticles, for advanced applications.

Thin Film Deposition Research

The fabrication of thin films is crucial for applications in microelectronics and solid-state batteries. However, research on the deposition of pure lithium phosphide (Li₃P) thin films is not extensively documented in the available literature. Current research in the area of lithium-phosphorus-based thin films predominantly focuses on related compounds such as lithium phosphate (B84403) (Li₃PO₄) and lithium phosphorus oxynitride (LIPON). google.comresearchgate.netacs.org These materials are typically deposited using techniques like radio frequency (RF) magnetron sputtering and atomic layer deposition (ALD). researchgate.netacs.org While these studies provide a framework for thin-film fabrication, dedicated methods for depositing pure, high-quality Li₃P thin films remain an area for future investigation.

Nanoparticle Synthesis and Dispersion Strategies

The synthesis of Li₃P nanoparticles is an active area of research, with several methods developed to control size and morphology. A primary strategy for producing these nanoparticles is through mechanochemical synthesis, such as high-energy ball milling. osti.govnumberanalytics.com This solid-state method can produce Li₃P nanocrystals directly from elemental precursors. osti.gov

Recent advancements have led to novel synthesis routes. One such method is the creation of a colloid electrolyte, where Li₃P nanoparticles are synthesized in a one-step process and then uniformly dispersed in a carbonate electrolyte. acs.org Another innovative approach involves a red phosphorus-assisted solid-state friction technique to form a uniform interphase of Li₃P nanoparticles directly on the surface of lithium metal. researchgate.net

Dispersion of these nanoparticles is critical for their application. Strategies include their in-situ formation and embedding within a host matrix, such as a metallic lithium foil, to create a dispersion-strengthened composite. researchgate.net In other cases, Li₃P nanoparticles are incorporated into a colloid suspension, ensuring they remain uniformly distributed within a liquid medium. acs.org

The table below summarizes various synthesis strategies for Li₃P nanoparticles.

Synthesis MethodDescriptionPrecursorsKey Feature
Mechanochemical SynthesisHigh-energy ball milling induces a solid-state reaction. osti.govacs.orgElemental Lithium, Red PhosphorusScalable, solvent-free process. osti.gov
Colloid Electrolyte SynthesisOne-step synthesis leading to a uniform dispersion of nanoparticles in an electrolyte. acs.orgNot specifiedCreates a stable colloid suspension. acs.org
Solid-State FrictionFriction between red phosphorus and lithium metal forms an in-situ nanoparticle interphase. researchgate.netRed Phosphorus, Lithium MetalForms a uniform, high-purity Li₃P layer. researchgate.net
In-situ formation in hostLi₃P nanoparticles are formed directly within a 3D flexible host like a carbon fiber cloth. nih.govCobalt Phosphide (CoP), LithiumCreates an integrated ion/electron conductive interface. nih.gov

Crystallography and Structural Science of Lithium Phosphide

Fundamental Crystal Structure Determination and Refinement

Initial investigations into the crystal structure of Lithium Phosphide (B1233454) were foundational in understanding its solid-state properties. These early studies, often relying on powder diffraction techniques, provided the first glimpse into the arrangement of lithium and phosphorus atoms in the crystal lattice.

At ambient conditions, Lithium Phosphide crystallizes in a hexagonal system, which has been consistently identified with the P6₃/mmc space group. d-nb.infomaterialsproject.org This structure is analogous to that of sodium arsenide. researchgate.net Key crystallographic parameters for this hexagonal phase have been determined and are summarized in the table below.

Parameter Value
Crystal SystemHexagonal
Space GroupP6₃/mmc
a4.22 Å
c7.55 Å
α90.00°
β90.00°
γ120.00°
Volume116.35 ų

Table 1: Crystallographic Data for Hexagonal Li₃P. d-nb.info

Within this structure, there are two distinct sites for the lithium ions (Li⁺), while the phosphorus atoms exist as phosphide anions (P³⁻). d-nb.inforesearchgate.net One lithium site is characterized by a trigonal planar coordination with three neighboring phosphorus atoms. The second lithium site has a four-coordinate geometry with surrounding phosphorus atoms. d-nb.inforesearchgate.net The phosphorus anion, in turn, is coordinated by eleven lithium cations. d-nb.info

To enhance the precision of the structural model, the crystal structure of trilithium phosphide was reinvestigated using single-crystal X-ray diffraction data. nih.gov This work provided a more refined understanding of the atomic positions and interatomic distances. The structure can be visualized as being composed of two alternating types of layers stacked along the c-axis. nih.gov One layer is a graphite-like arrangement of lithium and phosphorus atoms, while the other layer consists of lithium atoms in a chair-like conformation. nih.gov

The phosphorus atoms are found in a trigonal–bipyramidal coordination environment, surrounded by five lithium atoms. nih.gov Three of these lithium atoms form an equatorial triangle, with the remaining two lithium atoms positioned axially. nih.gov The interatomic distances were determined with high accuracy, with the P–Li1 distance being 2.4414(2) Å and the P–Li2 distance being 2.523(3) Å. nih.gov

High-Pressure Polymorphism and Phase Transitions

The application of high pressure induces significant changes in the crystal structure of Lithium Phosphide, leading to the formation of a different polymorph. This phenomenon is a key area of interest in the materials science of this compound.

Experimental and theoretical studies have demonstrated that hexagonal Li₃P undergoes a phase transition to a cubic structure under high pressure. acs.org This high-pressure polymorph adopts the cubic [Li₃Bi]-type structure, which corresponds to the Fm-3m space group. acs.org In this structure, the lithium atoms occupy all the tetrahedral and octahedral voids within a face-centered cubic arrangement of phosphorus atoms. acs.org An experiment conducted in 2003 showed that this transformation occurs at 700°C under a pressure of 4 GPa. acs.org More recent density functional theory (DFT) calculations suggest that this phase transition could occur at a pressure of approximately 1.1 GPa. d-nb.info

High-pressure studies have indicated that the transition from the hexagonal to the cubic phase is a reversible process. researchgate.net Upon release of the pressure, the cubic phase is expected to revert to the more stable hexagonal structure at ambient conditions. While the reversibility of this phase transition is established, detailed experimental investigations into the hysteresis of this pressure cycling are not extensively documented in the available literature. Hysteresis, in this context, would refer to a difference in the transition pressures observed during the compression and decompression cycles.

Computational studies have provided insight into the relative stability of the hexagonal and cubic phases of Li₃P as a function of pressure. d-nb.info At ambient pressure, the hexagonal modification is calculated to be more stable than the cubic form by approximately 3.7 kJ/mol. d-nb.info As pressure increases, the volume of the unit cell decreases, and the cubic modification becomes the more energetically favorable phase. d-nb.info The calculated energy versus volume curves for both phases illustrate this transition, with the cubic structure having a smaller volume and thus being more stable at high pressures. d-nb.info While the existence of these two primary phases under different pressure regimes is well-established, detailed structural data for any other potential metastable intermediates of Li₃P under pressure are not currently available.

Complex Lithium-Phosphide Systems and Solid Solutions

The introduction of additional elements into the Li-P system creates ternary and more complex compounds, leading to a rich variety of crystal structures and properties. These systems are often explored for their potential as solid electrolytes in all-solid-state batteries.

The structural characterization of ternary lithium-phosphide systems reveals how the incorporation of a third element (X) influences the crystal lattice.

Li-P-S System : The ternary Li-P-S system, particularly along the Li₃P-Li₂S tie line, has been a subject of intense research. cam.ac.ukcam.ac.uk High-energy ball milling of Li₃P and Li₂S mixtures results in the formation of a metastable solid solution. acs.orgrwth-aachen.de Structural analysis using X-ray and neutron diffraction shows that these phases adopt the fluorite (Li₂S) structure. cam.ac.ukacs.org In this arrangement, phosphorus atoms substitute for sulfur on the anion sublattice, while the additional lithium ions, introduced by Li₃P, occupy octahedral voids within the structure. cam.ac.ukacs.orgrwth-aachen.de The resulting cubic lattice parameters have been observed to increase with higher phosphorus content. scribd.com The formation of these ternary structures often corresponds to local minima in the potential energy landscape, creating thermodynamically trapped, metastable phases. researchgate.net

Li-P-Si and Related Systems : The investigation of other ternary systems, such as Li-Al-Si, provides insights into the structural diversity possible. In the Li-Al-Si system, several ternary phases have been characterized using single-crystal and powder X-ray diffraction. researchgate.netbohrium.com These compounds exhibit various crystal structures, including cubic (F4̅3m for LiAlSi and Li₇Al₃Si₄), tetragonal (I4₁/amd for Li₁₈Al₂Si₆), and hexagonal (P6₃/m for Li₁₅Al₃Si₆). researchgate.netbohrium.com Such studies demonstrate that structural variations are closely linked to compositional changes and atomic substitutions, with the Si-Al network retaining covalent character. researchgate.net Density functional theory (DFT) calculations have been used to interpret the structural stability of these phases, confirming the stability of compounds like Al₃Li₇Si₄. aip.org

Below is an interactive data table summarizing the crystallographic data of representative ternary Li-P-X compounds.

Compound/SystemCrystal SystemSpace GroupKey Structural Features
Li₃P-Li₂S Solid SolutionCubicFm3̅m (Fluorite-type)P substitutes for S on the anion sublattice; excess Li⁺ occupies octahedral voids. cam.ac.ukacs.org
LiAlSiCubicF4̅3m---
Li₇Al₃Si₄CubicF4̅3mLarger cell parameter than LiAlSi due to higher lithium content. researchgate.netbohrium.com
Li₁₈Al₂Si₆TetragonalI4₁/amdCan be viewed as a (1x1x2) supercell of the cubic structure. researchgate.netbohrium.com
Li₁₅Al₃Si₆HexagonalP6₃/mFeatures a heterographite-like Si-Al network. researchgate.netbohrium.com

A significant class of complex lithium phosphides includes phosphidotetrelates and phosphidotrielates. These materials are characterized by complex anions formed from phosphorus and a tetrel (Group 14) or triel (Group 13) element, respectively. Their structures are built around [EP₄] tetrahedral units, where E is the tetrel or triel element. aalto.fitum.de

Phosphidotetrelates (E = Si, Ge, Sn) : These compounds contain complex anions such as [TtP₄]⁸⁻ (where Tt = Si, Ge, Sn). aalto.fitum.de In lithium-rich compositions like Li₈TtP₄, these tetrahedral anions are found as isolated units surrounded by lithium cations. aalto.fitum.de Another class, Li₁₄TtP₆ (Tt = Si, Ge, Sn), represents the highest lithium content and features a complete disorder of lithium and tetrel atoms in the tetrahedral positions. nih.gov

Phosphidotrielates (E = Al, Ga, In) : These materials contain [TrP₄]⁹⁻ anions (where Tr = Al, Ga, In). aalto.fitum.de Similar to the tetrelates, compounds with high lithium content like Li₉TrP₄ also feature isolated tetrahedral units. aalto.fitum.de These materials are notable for having a higher number of charge carriers compared to their tetrelate counterparts, which can lead to higher ionic conductivities. nih.gov

Structural modifications through forced disorder and aliovalent substitution are key strategies for tuning the properties of lithium phosphide materials, particularly their ionic conductivity.

Forced Disorder : This phenomenon is exemplified by the Li₃P-Li₂S solid solution. The use of non-equilibrium synthesis methods like high-energy ball milling can create metastable, disordered structures that possess superior properties compared to their thermodynamically stable, ordered counterparts. acs.org This "forced disorder" in Li₃P-Li₂S results in a single-phase material with a fluorite-type structure, which exhibits high Li-ion conductivity due to the presence of lithium ions in otherwise empty octahedral voids. cam.ac.ukacs.orgrwth-aachen.de

Aliovalent Substitution : This technique involves substituting an element in the crystal lattice with another element of a different valence state. This is a common strategy to introduce charge-compensating defects, such as vacancies, which can enhance ionic mobility. The concept is derived from well-studied sulfide-based conductors where [TtS₄]⁴⁻ tetrahedra are substituted. aalto.fitum.de In phosphide systems, substituting a tetrel element with a triel element increases the number of lithium charge carriers needed to balance the more negative [TrP₄]⁹⁻ anion. nih.gov A specific example is the substitution of Ta⁵⁺ by Li⁺ in Li₇TaP₄, which leads to the formation of Li₉.₅Ta₀.₅P₄. This substitution results in the partial filling of octahedral voids and increases the lithium-ion conductivity by three orders of magnitude. nih.gov

Structural Building Units and Coordination Environments

The crystal structures of complex lithium phosphides are best understood by analyzing their fundamental building blocks and the coordination of lithium ions within the lattice.

In lithium-rich compounds such as Li₈TtP₄ and Li₉TrP₄, these [EP₄] units exist as isolated tetrahedra. aalto.fitum.de

In other compounds, these units can link together. For example, the crystal structure of Na₁₀AlTaP₆ contains dimers of edge-sharing [(Al₀.₅Ta₀.₅)P₄] tetrahedra. aalto.fi Similarly, Na₃GaP₂ features linear chains of edge-sharing [GaP₄/₂] tetrahedra. aalto.firesearchgate.net

The table below summarizes various [EP₄] building units and their structural roles.

Building UnitCentral Element (E)Example Compound(s)Structural Connectivity
[SiP₄]⁸⁻, [GeP₄]⁸⁻Si, Ge (Tetrel)Li₈TtP₄Isolated tetrahedra aalto.fitum.de
[AlP₄]⁹⁻, [GaP₄]⁹⁻Al, Ga (Triel)Li₉TrP₄Isolated tetrahedra aalto.fitum.de
[(Al₀.₅Ta₀.₅)P₄]Al/Ta (Triel/Transition Metal)Na₁₀AlTaP₆Edge-sharing dimers aalto.fi
[GaP₄/₂]Ga (Triel)Na₃GaP₂Edge-sharing infinite chains aalto.firesearchgate.net

In these complex phosphide structures, lithium atoms are not part of the covalent [EP₄] framework but exist as cations occupying various sites within the lattice to ensure charge neutrality. Their specific location and coordination environment are critical for ionic transport.

Interstitial and Void Occupancy : In the disordered Li₃P-Li₂S solid solution, the excess Li⁺ ions that maintain charge balance are located in the octahedral interstitial sites of the face-centered cubic anion sublattice. cam.ac.ukacs.orgrwth-aachen.de The occupation of these voids is crucial for the material's high ionic conductivity. cam.ac.uk Similarly, in Li₉.₅Ta₀.₅P₄, the aliovalent substitution of Ta with Li leads to a partial filling of octahedral voids in the structure. nih.gov

Coordination in Cage-like Structures : In some complex phosphide hosts, the anions can form unusual cubic cage-like arrangements similar to zeolites, creating large voids. nih.gov The Li⁺ counterions are located within these cavities. nih.gov Their coordination environment can vary; they may be highly mobile and loosely coordinated or less mobile and solvated by solvent molecules like tetrahydrofuran (B95107) (THF), depending on subtle variations in packing and lattice energy. nih.gov In binary Li-Si phases, Si atoms are exclusively surrounded by Li atoms, forming SiLiₙ coordination polyhedra with coordination numbers ranging from 12 to 14. acs.org

Electronic Structure and Bonding Characterization of Lithium Phosphide

Band Gap Analysis and Electronic Transport Mechanisms

The band gap is a critical parameter that determines the electronic transport properties of a material.

Band structure calculations have determined that Li₃P possesses an indirect band gap. Ab initio Hartree-Fock calculations indicate a small indirect gap of 2 eV between the Γ and K points in the Brillouin zone researchgate.netresearchgate.net. Other DFT calculations have reported a smaller indirect band gap of 0.72 eV researchgate.netd-nb.info. The presence of an indirect band gap is a characteristic feature of the electronic structure of Li₃P.

Doping and the presence of defects can significantly influence the electronic band structure and, consequently, the electronic and ionic conductivity of Li₃P. First-principles calculations show that partial substitution of phosphorus with arsenic reduces the Li vacancy formation energy without significantly altering the energy band gap, suggesting an enhancement in ionic conduction researchgate.net.

Under lithium-rich conditions, the Fermi level in Li₃P is located within the conduction band, leading to a degenerate n-type character with a free electron concentration of approximately 10²⁰ cm⁻³ aps.org. The dominant defects in this state are phosphorus vacancies (Vₚ⁺¹), lithium interstitials (Liᵢ⁺¹), and lithium vacancies (Vₗᵢ⁻¹) aps.org. The concentration of defects that facilitate Li-ion migration is on the order of 10¹² cm⁻³ aps.org. In moderately lithium-rich conditions, the Fermi level shifts lower, and the dominant defects become Liᵢ⁺¹ and Vₗᵢ⁻¹ aps.org. The high concentration of defects in Li₃P is thought to be responsible for its ionic conductivity, which can be higher than 10⁻⁴ S/cm aps.org.

The Electron Localization Function (ELF) is a valuable tool for analyzing chemical bonding in a chemically intuitive manner wikipedia.orgyoutube.com. It provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin, thus indicating the extent of electron localization wikipedia.org. High ELF values suggest a higher degree of electron localization, which can be used to identify covalent bonds, lone pairs, and atomic core shells wikipedia.orgyoutube.com.

While specific detailed ELF analysis for Li₃P is not extensively reported in the provided search results, the transition from predominantly ionic bonding in Li₃N to more covalent character in Li₃P suggests that an ELF analysis would reveal a greater degree of electron sharing between lithium and phosphorus in Li₃P researchgate.net. This increased covalency is consistent with the smaller band gap observed in Li₃P compared to Li₃N researchgate.net. The ELF is calculated from the electron density distribution obtained from DFT calculations and can be visualized to show regions of high and low electron localization youtube.com.

Core-Level Spectroscopy for Bonding Information

Core-level spectroscopy serves as a powerful tool for probing the electronic structure and chemical bonding within materials. By analyzing the binding energies of core electrons, which are characteristic of each element and sensitive to the local chemical environment, valuable insights into the nature of atomic interactions can be obtained. In the context of lithium phosphide (B1233454) (Li₃P), techniques such as X-ray Photoelectron Spectroscopy (XPS) are instrumental in elucidating the bonding characteristics between lithium and phosphorus atoms.

X-ray Photoelectron Spectroscopy (XPS) for Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. In an XPS experiment, the sample is irradiated with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For lithium phosphide (Li₃P), XPS analysis would involve the examination of the core-level spectra of lithium (Li 1s) and phosphorus (P 2p). The binding energy of these core electrons is influenced by the chemical state of the atoms, including their oxidation state and the nature of their bonds with neighboring atoms. A shift in the binding energy, known as a chemical shift, provides direct information about the chemical environment.

In Li₃P, it is expected that the lithium atoms donate electrons to the more electronegative phosphorus atoms, resulting in a formal oxidation state of +1 for lithium (Li⁺) and -3 for phosphorus (P³⁻). This charge transfer would lead to chemical shifts in the Li 1s and P 2p spectra compared to their elemental forms. Specifically, the Li 1s peak in Li₃P would be expected at a higher binding energy than that of metallic lithium, indicative of the cationic nature of the lithium ions. Conversely, the P 2p peak for the phosphide ion (P³⁻) would be expected at a lower binding energy compared to elemental phosphorus, reflecting its anionic character.

While specific experimental XPS data for Li₃P is not widely reported, the expected binding energy ranges for lithium and phosphorus in similar chemical states can be inferred from the existing literature on other lithium compounds and metal phosphides.

Core LevelExpected Chemical State in Li₃PAnticipated Binding Energy Range (eV)
Li 1sLi⁺~55 - 56
P 2pP³⁻~128 - 130

This table provides anticipated binding energy ranges for the core levels of lithium and phosphorus in lithium phosphide based on typical values for similar compounds.

The precise determination of these binding energies through experimental XPS measurements on Li₃P would provide a direct confirmation of the charge transfer and the ionic character of the bonding in this compound.

Investigation of Core Level Splitting and Chemical Shifts

Beyond the absolute binding energies, the splitting of core levels can also provide detailed information about the electronic structure and bonding. In certain cases, the interaction of the core hole created during photoemission with the valence electrons can lead to a splitting of the core-level peak.

In the case of lithium phosphide, theoretical calculations have predicted a significant core level splitting for the Li 1s bands. Ab initio Hartree-Fock band structure calculations have suggested a large calculated core level split of 6.5 eV for the Li 1s core bands in Li₃P researchgate.net. This pronounced splitting is attributed to the anisotropic charge distribution and the greater ionicity in the xy-plane compared to the c-direction in the hexagonal crystal structure of Li₃P researchgate.net.

This theoretical finding highlights a key feature of the electronic structure of Li₃P. The magnitude of the core level splitting is directly related to the local environment of the lithium atoms and the nature of the Li-P bond. A large splitting suggests a significant difference in the electrostatic potential experienced by the core electrons, which is consistent with a highly ionic bonding scenario where there is a substantial transfer of charge from lithium to phosphorus.

Further experimental verification of this predicted core level splitting through high-resolution XPS studies would be invaluable for validating the theoretical models and providing a deeper understanding of the bonding character in lithium phosphide. The observation of such a large splitting would be a strong indicator of the anisotropic nature of the chemical bonding within the Li₃P crystal lattice.

Core LevelPhenomenonReported Value (eV)Source
Li 1sCalculated Core Level Splitting6.5Ab initio Hartree-Fock calculations researchgate.net

This table summarizes the theoretically calculated core level splitting for the Li 1s orbital in lithium phosphide.

Lithium Ion Mobility and Diffusivity Investigations

Understanding the movement of lithium ions at an atomic level is crucial for optimizing the performance of Li3P-based materials. Researchers employ a combination of computational and experimental techniques to investigate the dynamics of Li⁺ transport, including the pathways ions take through the crystal lattice and the energy required for them to move.

The dimensionality of lithium-ion diffusion pathways within the crystal structure of lithium phosphides is a critical factor governing their ionic conductivity. The arrangement of the phosphorus framework creates specific channels and interstitial sites through which lithium ions can migrate. Molecular dynamics simulations have been instrumental in mapping these pathways.

In the case of α-Li3P, which possesses a hexagonal crystal structure, lithium ions are found to move through a three-dimensional (3D) network. This 3D diffusion allows for isotropic movement, meaning Li⁺ ions can travel with relative ease in all directions through the lattice. This is a significant contributor to its high ionic conductivity. mdpi.com In contrast, other compositions within the lithium-phosphorus system exhibit more constrained movement. mdpi.com For instance, Li5P4 primarily shows two-dimensional (2D) diffusion, while LiP5 features one-dimensional (1D) pathways. mdpi.com Materials with 3D diffusion pathways are generally considered more promising for applications requiring high charge and discharge rates, as they are less susceptible to blockages in transport channels.

Li-Ion Diffusion Dimensionality in Various Lithium Phosphides

CompoundDiffusion DimensionalityReference
Li3P3D mdpi.com
Li5P42D mdpi.com
LiP51D mdpi.com
Li3P73D mdpi.com
Li4P33D mdpi.com

The movement of a lithium ion from one site to another within the crystal lattice is not effortless; it must overcome an energy hurdle known as the activation energy (Ea). This barrier represents the minimum energy required for an ion to hop between sites. A lower activation energy corresponds to higher ionic mobility and, consequently, greater ionic conductivity.

First-principles calculations and methods like the nudged elastic band (NEB) are used to determine these energy barriers. researchgate.netresearchgate.net In related phosphide materials, such as lithium phosphidosilicates, temperature-dependent solid-state ⁷Li NMR spectroscopy has revealed low activation energies of approximately 36 kJ mol⁻¹ (about 0.37 eV) for Li8SiP4 and 47 kJ mol⁻¹ (about 0.49 eV) for Li2SiP2. nih.govresearchgate.net For comparison, calculations on the cathode material LiFePO4 show activation energies that can be influenced by factors like doping, with values decreasing from 0.73 eV to 0.34 eV upon co-doping. aip.org The activation energy for ion transport in undoped crystalline materials is a combination of the energy required to create mobile charge carriers (like a vacancy-interstitial pair) and the energy needed for them to migrate. researchgate.net

Activation Energies for Li⁺ Transport in Selected P-Containing Compounds

CompoundActivation Energy (kJ mol⁻¹)Activation Energy (eV)Reference
Li8SiP4~36~0.37 nih.gov
Li2SiP2~47~0.49 nih.gov

Molecular dynamics (MD) simulations provide a powerful tool for visualizing and quantifying the movement of ions over time. researchgate.netresearchgate.net A key metric derived from these simulations is the Mean Squared Displacement (MSD), which measures the average distance an ion travels from its starting position.

By plotting the MSD of lithium ions against time, the diffusion coefficient (D) can be calculated. In the diffusive regime, the MSD is directly proportional to time, and the slope of the MSD-versus-time plot is proportional to the diffusion coefficient. This analysis allows researchers to understand how factors such as temperature, pressure, and material composition affect the rate of Li⁺ diffusion. doi.org While specific MSD plots for Li3P are detailed in specialized literature, the methodology is standard for studying ion dynamics in solid-state materials, including related phosphate (B84403) and phosphide systems. rsc.orgrsc.org

Superionic Conduction Phenomena

Certain materials, including Li3P, exhibit exceptionally high ionic conductivity at or near room temperature, a property known as superionic conduction. This behavior is critical for their use as solid-state electrolytes or as anode materials in high-performance batteries.

The high ionic conductivity in Li3P and other lithium phosphides is not attributed to a single factor but rather a combination of favorable characteristics. Studies combining first-principles computations and machine learning interatomic potentials have shown that compounds like Li3P, LiP5, Li5P4, and Li4P3 can achieve ionic conductivities in the range of 10⁻⁴ to 10⁻² S cm⁻¹ at room temperature. mdpi.com

The primary mechanism enabling this is the presence of a well-connected, three-dimensional network of diffusion pathways, as seen in α-Li3P. mdpi.com This 3D network provides multiple avenues for Li⁺ ions to move, making the transport process highly efficient and less prone to disruption by localized defects. A high concentration of mobile charge carriers (Li⁺ ions) and a low activation energy for ion hopping are also fundamental prerequisites for this high conductivity.

While a perfectly ordered crystal structure provides the fundamental pathways for ion diffusion, the presence of defects, such as vacancies (empty lattice sites) and interstitials (ions in non-lattice positions), is often essential for initiating and sustaining ion transport. researchgate.net

In Li3P, the creation of lithium vacancies is a key mechanism for enabling Li⁺ mobility. An ion can hop from its lattice site into an adjacent vacancy, effectively causing the vacancy to move in the opposite direction. Simulations have shown that introducing a controlled number of vacancies (e.g., 5% on lithium sites) can be used to study and quantify the resulting high ionic diffusion. mdpi.com

Thermodynamic Stability and Phase Equilibria of Lithium Phosphide Systems

Computation of Phase Diagrams and Convex Hulls (Li-P, Li-P-S)

Computational methods, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the thermodynamic stability of materials. By calculating the formation energies of various compounds within a chemical system, a convex hull phase diagram can be constructed. This diagram is a graphical representation of formation energy versus composition, where the lowest boundary of the plotted points (the convex hull) connects the thermodynamically stable phases. umn.edumaterialsproject.org Any compound whose formation energy lies above this line is considered metastable or unstable and has a thermodynamic driving force to decompose into the stable phases on the hull. umn.edumaterialsproject.org

In the binary Lithium-Phosphorus (Li-P) system, computational studies using quasiharmonic approximation have identified several stable and metastable phases across a range of temperatures. mdpi.com At room temperature, the stable compounds that lie on the convex hull are Li3P, LiP, Li3P7, Li3P11, and LiP7. mdpi.com Other compositions, such as Li4P3, Li5P4, and LiP5, are considered low-energy metastable phases. mdpi.com

The stability of these phases can change with temperature. For instance, calculations show that the Li3P11 phase becomes metastable at temperatures exceeding 550 K. mdpi.com Conversely, the metastable Li5P4 phase becomes thermodynamically stable and appears on the convex hull at temperatures above 700 K. mdpi.com

For the ternary Lithium-Phosphorus-Sulfur (Li-P-S) system, which is relevant for solid-state electrolytes, research has identified a metastable solid solution between Li3P and Li2S. researchgate.net In this solution, the phases adopt the fluorite (Li2S) structure where phosphorus substitutes for sulfur. researchgate.net

Table 1: Stability of Lithium-Phosphorus Phases at Various Temperatures mdpi.com
CompoundCrystal System / Space GroupStability at Room TemperatureStability at Elevated Temperatures
Li3PHexagonal / P6₃/mmcStableStable
LiPMonoclinic / P2₁/cStableStable
Li3P7Orthorhombic / P2₁2₁2₁StableStable
Li3P11Monoclinic / CmStableBecomes metastable > 550 K
LiP7Tetragonal / I4₁/acdStableStable
Li5P4Monoclinic / C2/mMetastableBecomes stable > 700 K

The energetic landscape of a chemical system is defined by the formation energies of its constituent phases. The decomposition energy of a metastable compound is quantified as its energy difference from the convex hull. materialsproject.org This value represents the thermodynamic driving force for the compound to decompose into a mixture of stable phases.

For Li3P itself, different polymorphs exist. The hexagonal modification (space group P6₃/mmc), which adopts the [Na3As]-type structure, is the stable form at ambient conditions. d-nb.info DFT calculations have explored a cubic modification with the [Li3Bi]-type structure. d-nb.info The calculations show that at ambient pressure, the hexagonal phase is approximately 3.7 kJ/mol more stable than the cubic phase. d-nb.info This energy difference can be considered the decomposition energy of the hypothetical cubic phase into the stable hexagonal phase under standard conditions. The cubic phase becomes more stable at lower cell volumes, which can be induced by high pressure. d-nb.info

High-Temperature Stability and Decomposition Pathways

Experimental investigations into the high-temperature behavior of Li3P are crucial for validating computational predictions and understanding its practical limitations.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques used to detect phase transitions and reactions by measuring changes in heat flow as a function of temperature. kohan.com.tw Thermal analyses performed on phase-pure Li3P have shown no thermal effects, such as phase transitions or decomposition, at temperatures up to 800°C. d-nb.info This indicates a high degree of thermal stability for the compound within this temperature range under the experimental conditions.

In situ diffraction techniques allow for the real-time monitoring of a material's crystal structure as it is subjected to changes in temperature or other environmental conditions. rsc.orgmdpi.commdpi.com Temperature-dependent X-ray powder diffraction (XRPD) experiments on Li3P have revealed a linear expansion of the unit cell volume as temperature increases. researchgate.netd-nb.info These studies did not find any evidence of phase transitions within the temperature ranges investigated, corroborating the results from thermal analysis. d-nb.info The continuous expansion is consistent with normal thermal behavior and further demonstrates the structural stability of hexagonal Li3P at elevated temperatures.

Pressure-Temperature Phase Relationships

The interplay of pressure and temperature can induce significant structural transformations in materials. For Li3P, high-pressure studies reveal a transition from its ambient hexagonal structure to a denser cubic phase.

At ambient temperature, DFT calculations predict that applying a pressure of approximately 1.1 GPa will induce a phase transition from the hexagonal [Na3As]-type structure to the cubic [Li3Bi]-type structure. d-nb.info This is consistent with experimental observations reported in the literature. d-nb.info A specific experiment demonstrated that hexagonal Li3P transforms to the cubic modification at a temperature of 700°C under a pressure of 4 GPa. d-nb.info This pressure-induced phase transition is analogous to transformations observed in other related compounds like Li3N and Li3As. d-nb.info

Table 2: Pressure-Temperature Phase Transformation of Li3P d-nb.info
ParameterValue / ConditionDescription
Ambient PhaseHexagonal ([Na3As]-type)Stable at standard temperature and pressure.
High-Pressure PhaseCubic ([Li3Bi]-type)Denser polymorph induced by pressure.
Calculated Transition Pressure (DFT)~1.1 GPaPredicted pressure for phase transition at ambient temperature.
Experimental Transition Conditions4 GPa and 700°CObserved conditions for the hexagonal-to-cubic transformation.

P-T Phase Diagrams for Li-P System

However, specific data points regarding phase transitions under pressure and temperature have been reported. These points provide insight into the phase stability of lithium phosphide (B1233454) compounds under various conditions. One key transition that has been identified is the transformation of hexagonal lithium phosphide (α-Li₃P) to a cubic phase (β-Li₃P) at elevated temperature and pressure.

Research has indicated that this phase transition occurs at a temperature of 700°C and a pressure of 4 GPa. d-nb.info Theoretical calculations using Density Functional Theory (DFT) have also predicted a pressure-induced phase transition from the hexagonal [Na₃As]-type structure to the cubic [Li₃Bi]-type structure at a lower pressure of approximately 1.1 GPa at room temperature. d-nb.info Further experimental work has demonstrated the synthesis of a cubic phase of Li₃P in a pressure range of 50-180 kbar (5-18 GPa) and a temperature range of 700-1350°C.

These findings are summarized in the table below, providing known equilibrium points that would be part of a complete Li-P P-T phase diagram.

PressureTemperaturePhase TransitionMethod
4 GPa700°CHexagonal (α-Li₃P) → Cubic (β-Li₃P)Experimental
1.1 GPaRoom TemperatureHexagonal ([Na₃As]-type) → Cubic ([Li₃Bi]-type)DFT Calculation
5-18 GPa700-1350°CFormation of Cubic Li₃PExperimental Synthesis
Table 1. Experimentally observed and theoretically calculated phase transition points for the Li-P system.

Pressure-Induced Structural Stability Changes

The application of high pressure significantly influences the structural stability of lithium phosphide (Li₃P), inducing a phase transition from its hexagonal crystal structure at ambient conditions to a cubic polymorph. d-nb.info This transformation is a key aspect of the material's behavior under extreme conditions and has been investigated through both experimental synthesis and theoretical modeling.

At ambient pressure, Li₃P crystallizes in a hexagonal structure, specifically the [Na₃As]-type structure with the space group P6₃/mmc. d-nb.info This phase is characterized by a specific arrangement of lithium and phosphorus atoms in the crystal lattice. However, upon the application of sufficient pressure, a structural rearrangement occurs, leading to a more compact cubic phase.

Experimental studies have demonstrated that the transformation to a cubic structure can be achieved at a pressure of 4 GPa and a temperature of 700°C. d-nb.info Synthesis of this high-pressure cubic phase has also been reported in a broader pressure range of 5 to 18 GPa (50-180 kbar) and temperatures between 700°C and 1350°C.

Density Functional Theory (DFT) calculations corroborate these experimental findings, predicting a transition from the hexagonal [Na₃As]-type structure to the cubic [Li₃Bi]-type structure (space group Fm-3m). d-nb.info The theoretical transition pressure is calculated to be approximately 1.1 GPa at room temperature, which is lower than the experimentally observed values at high temperatures. d-nb.info This difference can be attributed to kinetic barriers and the fact that experimental synthesis often requires higher temperatures to facilitate the atomic rearrangement.

The structural parameters of the ambient and high-pressure phases of Li₃P are detailed in the table below.

PhaseCrystal SystemSpace GroupStructure TypeConditions
α-Li₃PHexagonalP6₃/mmc[Na₃As]-typeAmbient Pressure
β-Li₃PCubicFm-3m[Li₃Bi]-typeHigh Pressure (e.g., > 1.1 GPa)
Table 2. Structural details of the ambient and high-pressure phases of Lithium Phosphide (Li₃P).

Interfacial Phenomena and Electrochemical Stability in Lithium Phosphide Interfaces

Solid Electrolyte Interphase (SEI) and Cathode Electrolyte Interphase (CEI) Formation

The formation of a stable Solid Electrolyte Interphase (SEI) on the anode and a Cathode Electrolyte Interphase (CEI) on the cathode is critical for the performance and safety of lithium-based batteries. Lithium phosphide (B1233454) (Li₃P) has emerged as a key component in engineering these interphases, particularly for protecting lithium metal anodes. Its properties, such as high ionic conductivity and lithiophilicity (affinity for lithium), make it a promising material for creating robust artificial interphases. mdpi.com

In situ fabrication techniques create a protective layer directly on the electrode surface, often through a chemical reaction with the electrode itself. This approach can lead to better adhesion and a more uniform interface compared to ex situ methods.

One novel and straightforward method for forming a Li₃P interphase is through a red phosphorus-assisted solid-state friction method . mdpi.comnih.gov In this process, red phosphorus powder is applied to the surface of a lithium metal foil within an argon-filled glove box. mdpi.com The mechanical friction induces a mechanochemical reaction between the phosphorus and lithium, directly forming a uniform and stable Li₃P interphase on the lithium metal. mdpi.comresearchgate.net This solvent-free approach avoids undesirable side reactions and impurities that can occur with chemical synthesis methods. mdpi.comnih.gov The strong interaction between phosphorus and lithium ensures the creation of a lithiophilic Li₃P layer. mdpi.com

Another technique used for creating artificial SEI layers, which can include phosphorus-based components, is RF magnetron sputtering . mdpi.com This method can be used to deposit a thin, dense layer of materials like lithium phosphorus oxynitride (LiPON) on the anode. While not forming pure Li₃P, the decomposition of LiPON at the interface with lithium metal results in the formation of Li₃P, among other products. amazonaws.comchemrxiv.org

Table 7.1: Comparison of In Situ Fabrication Methods for Li₃P Interphases

Method Description Advantages
Solid-State Friction Mechanical friction between red phosphorus and Li metal induces a direct reaction. Facile, scalable, avoids side products and solvents. mdpi.comnih.gov

| Interfacial Decomposition | Reaction of a deposited layer (e.g., LiPON) with Li metal forms Li₃P as a product. | Forms a multi-component, self-passivating interphase. amazonaws.comchemrxiv.org |

A key challenge for lithium metal anodes is the formation of lithium dendrites—needle-like structures that grow during battery charging. These dendrites can pierce the separator, causing short circuits and battery failure. Li₃P interphases play a crucial role in mitigating this issue.

The effectiveness of Li₃P stems from several key properties:

High Lithiophilicity : Li₃P has a strong affinity for lithium. This "lithiophilic" nature provides abundant and uniformly distributed active sites for lithium nucleation, reducing the energy barrier for Li deposition. mdpi.comresearchgate.net This encourages lithium to deposit evenly across the entire surface rather than concentrating at specific points, which is the initial step of dendrite growth. mdpi.com

High Ionic Conductivity : Li₃P is a good conductor of lithium ions. mdpi.com This property allows for rapid and uniform distribution of Li-ion flux across the anode interface during plating and stripping. mdpi.com A homogeneous ion flux is essential for preventing the localized buildup of charge that leads to dendrite formation.

Mechanical Robustness : The artificial Li₃P interphase acts as a stable and robust physical barrier. mdpi.com It prevents direct contact between the highly reactive lithium metal and the liquid electrolyte, thereby reducing parasitic side reactions. This layer is also strong enough to withstand the volume changes that occur during cycling and can mechanically suppress the penetration of any incipient dendrites. mdpi.comchemrxiv.org

Research has shown that symmetric cells with a Li₃P interphase fabricated via the solid-state friction method can achieve stable cycling for over 1000 hours at a current density of 1 mA/cm² with low polarization, demonstrating significantly enhanced stability and dendrite suppression compared to bare lithium anodes. mdpi.comresearchgate.net

Electrochemical Stability Window and Interfacial Reactions

The electrochemical stability window of an electrolyte or an interphase layer defines the voltage range within which it can operate without being oxidized or reduced. Understanding the stability of Li₃P and the reactions that occur at its interfaces is crucial for predicting battery longevity and performance.

First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful computational tools used to predict the thermodynamic stability of materials and their interfaces. berkeley.eduunicen.edu.arsciencepublishinggroup.com These calculations can determine the energy of different chemical compounds and predict the products of potential reactions at an interface. berkeley.edursc.org

DFT calculations have been used to construct phase diagrams for complex chemical systems, such as Li-P-O-N, which can map out the thermodynamically stable phases and their equilibrium relationships. chemrxiv.org For instance, calculations predict that Li₃P is stable in contact with lithium metal. acs.org Furthermore, these computational methods are used to determine the electrochemical stability window of electrolytes and interphase components. berkeley.edu By calculating the grand potential of a material at different lithium chemical potentials (which corresponds to voltage), researchers can identify the voltage range over which the material remains on the convex hull of thermodynamic stability. berkeley.edu Studies have shown that while some electrolytes like Li₃PS₄ are predicted to be unstable against lithium metal, their decomposition can form a stable, passivating interphase that includes Li₃P, which is an ionic conductor. acs.org

When an electrolyte comes into contact with a highly reactive electrode like lithium metal, decomposition reactions often occur, forming an interphase layer composed of various products. The composition of this layer dictates its functionality.

At the interface between a lithium anode and electrolytes, particularly solid-state electrolytes, Li₃P is often one of several decomposition products.

With LiPON Electrolyte : At the interface with the widely used solid electrolyte lithium phosphorus oxynitride (LiPON), the electrolyte decomposes upon contact with lithium metal. Experimental and computational studies have identified the reaction products to include Li₂O, Li₃N, Li₃P , and Li₃PO₄. amazonaws.comchemrxiv.orgchemrxiv.org

With Sulfide (B99878) Electrolytes : For sulfide-based solid electrolytes, such as β-Li₃PS₄ or argyrodite (Li₆PS₅Cl), decomposition against lithium metal is also expected. The predicted and observed reaction products are primarily binary compounds, including Li₂S and Li₃P . acs.orgunito.it

The presence and distribution of these products are critical. For instance, in the LiPON system, Li₃N and Li₃P are good ionic conductors, which is beneficial for Li-ion transport through the interphase. chemrxiv.org Conversely, in sulfide systems, the formation of Li₂S alongside Li₃P can increase the interfacial resistance as Li₂S is a poorer ionic conductor. chemrxiv.org

Table 7.2: Common Interfacial Reaction Products Involving Li₃P

Electrolyte System Common Reaction Products at Li Metal Interface Reference
LiPON Li₂O, Li₃N, Li₃P, Li₃PO₄ amazonaws.comchemrxiv.org

An ideal interphase should be passivating, meaning that after an initial formation period, it should prevent further reactions between the electrode and the electrolyte. This is achieved if the layer is an excellent ionic conductor but a poor electronic conductor (electronically insulating). chemrxiv.org

Ionic Conduction Through Interphase Layers

The formation of a stable and ionically conductive solid electrolyte interphase (SEI) is paramount for the performance and safety of lithium-ion batteries. Lithium phosphide (Li₃P) has been identified as a beneficial component of the SEI, primarily due to its favorable ionic transport properties.

Evaluation of Li-Ion Conduction Pathways within Product Phases

Theoretical and experimental studies have elucidated the mechanisms of lithium-ion conduction within various lithium phosphide phases that may exist at the electrode-electrolyte interface. Molecular dynamics simulations coupled with machine learning interatomic potentials have revealed high lithium diffusion in several lithium phosphides, including Li₃P. mdpi.com

The ionic conductivity of Li₃P at room temperature is reported to be in the range of 10⁻⁴ to 10⁻² S·cm⁻¹. mdpi.com This high conductivity is attributed to the facile three-dimensional (3D) diffusion of lithium ions within its crystal structure. mdpi.comd-nb.info In contrast, other lithium phosphide phases exhibit different conduction dimensionalities. For instance, Li₅P₄ shows two-dimensional (2D) diffusion, while LiP₅ and LiP₇ exhibit one-dimensional (1D) conduction pathways. mdpi.com The layered structure of compounds like β-Li₃P, which is isostructural with the good ionic conductor β-Li₃N, provides clear pathways for Li-ion migration between the layers. d-nb.info The high concentration of mobile lithium ions within this layered structure suggests multiple potential conduction routes. d-nb.info

Computational studies have determined the band gap of Li₃P to be approximately 2.14 eV, and its high defect concentration is a key factor contributing to its ionic conductivity of over 10⁻⁴ S/cm. chemrxiv.org The specific pathways for lithium migration in β-Li₃P are believed to be similar to those in β-Li₃N, where Li ions move between the LiPn layers. d-nb.info

Ionic Conductivity and Diffusion Characteristics of Various Lithium Phosphide Phases

CompoundIonic Conductivity (S·cm⁻¹ at Room Temp.)Li-Ion Diffusion Dimensionality
Li₃P10⁻⁴ - 10⁻²3D
Li₅P₄High2D
LiP₅High1D
Li₃P₇High3D (predominantly 1D)
LiP₇Negligible1D

Impact of Interphase Layer Conductivity on Overall Battery Performance

A Li₃P-rich interphase facilitates efficient lithium-ion transport and helps to homogenize the Li-ion flux at the anode surface. mdpi.comnih.gov This uniform deposition of lithium ions is critical for suppressing the growth of lithium dendrites, which are a major cause of battery failure and safety concerns. mdpi.comnih.gov By preventing direct contact between the electrolyte and the lithium metal anode, the Li₃P layer also reduces parasitic side reactions, leading to improved cycling stability and higher Coulombic efficiency. mdpi.comnih.gov

Research has demonstrated that graphite (B72142) anodes with a crystalline Li₃P-based SEI can achieve rapid charging, reaching 80% capacity in 6 minutes (10C rate) and 91.2% in 10 minutes (6C rate). researchgate.net Furthermore, such cells have shown excellent long-term cycling stability, retaining 82.9% of their capacity after over 2,000 cycles at a 6C charging rate. researchgate.net Similarly, symmetric cells with a Li₃P interphase on the lithium metal anode have achieved a prolonged lifespan of over 1000 hours with low polarization. nih.govresearchgate.net When paired with a high-loading LiFePO₄ cathode, a full cell retained 88.9% of its capacity after 550 cycles at 2C. nih.gov

Interfacial Engineering Strategies Utilizing Li₃P

Given the beneficial properties of Li₃P at interfaces, various engineering strategies have been developed to intentionally incorporate this compound into the battery architecture to enhance stability and performance.

Design of Li₃P-Rich Surfaces for Enhanced Interfacial Stability

Creating a Li₃P-rich surface on the electrode is a promising strategy to stabilize the interface. One effective method is the in-situ fabrication of a uniform Li₃P interphase directly on the surface of the lithium metal anode. nih.gov A facile solid-state friction method using red phosphorus has been proposed to achieve this. nih.gov This process creates an artificial Li₃P interphase that is both ionically conductive and lithiophilic, meaning it has a strong affinity for lithium. mdpi.comnih.gov

This engineered interphase acts as a robust protective barrier, preventing undesirable side reactions with the electrolyte and withstanding the volume changes that occur during lithium plating and stripping. mdpi.com The abundant lithiophilic Li₃P acts as active sites, inducing uniform lithium deposition and suppressing dendrite growth. mdpi.comnih.gov This enhanced interfacial stability and improved electrochemical kinetics lead to significantly longer cycle life and better performance, even in full-cell configurations with high-loading cathodes. mdpi.comnih.gov Another approach involves creating an ultrathin phosphorus nanolayer on a graphite surface, which then reacts with lithium during battery activation to form a Li₃P-based SEI. mdpi.com

Performance Enhancements with Engineered Li₃P-Rich Interfaces

Cell TypeModificationKey Performance ImprovementReference
Li@P Symmetric CellIn-situ fabricated Li₃P interphase via solid-state frictionProlonged lifespan over 1000 h at 1 mA/cm² nih.gov
Li@P||LiFePO₄ Full CellIn-situ fabricated Li₃P interphase88.9% capacity retention after 550 cycles at 2C nih.gov
Graphite || Li Pouch CellIn-situ formed crystalline Li₃P-based SEI80% charge in 6 minutes (10C); >2000 cycles with 82.9% retention researchgate.net

Colloid Electrolytes with Dispersed Li₃P Nanoparticles

An innovative approach to interfacial engineering involves the use of colloid electrolytes. In this strategy, Li₃P nanoparticles are uniformly dispersed throughout a regular carbonate electrolyte in a one-step synthesis process. nih.gov This design concurrently creates stable interphases on both the cathode and anode surfaces. nih.gov

At the cathode, the presence of Li₃P nanoparticles facilitates the decomposition of lithium salts (like LiPF₆), leading to the in-situ formation of a phosphorus and lithium fluoride (B91410) (P/LiF)-rich cathode electrolyte interphase (CEI). nih.gov This stable CEI effectively protects the cathode from detrimental side reactions, which is particularly important for high-voltage cathodes like NCM811. nih.gov

Simultaneously, at the anode, the Li₃P nanoparticles become embedded in the SEI. This optimizes and homogenizes Li-ion transport, enabling dendrite-free lithium deposition. nih.gov The use of a colloid electrolyte containing Li₃P nanoparticles in an NCM811||Li full cell resulted in superior capacity retention of 82% over 120 cycles at a high cutoff voltage of 4.7 V, with minimized gas and dendrite formation. nih.gov This demonstrates the potential of using nanoparticle-dispersed colloidal electrolytes as a novel strategy for stabilizing electrode/electrolyte interfaces in high-energy lithium metal batteries. nih.govresearchgate.netkyobobook.co.kr

Advanced Characterization Techniques Applied to Lithium Phosphide Research

Diffraction Techniques

Diffraction methods are indispensable for determining the crystal structure of materials. By analyzing how radiation, such as X-rays or neutrons, is scattered by the atoms in a crystal, detailed information about atomic positions, bond lengths, and lattice parameters can be obtained.

Powder X-ray Diffraction (pXRD) for Phase Identification and Rietveld Refinement

Powder X-ray diffraction (pXRD) is a fundamental technique for identifying the crystalline phases present in a sample and for determining its crystal structure. In the study of lithium phosphide (B1233454), pXRD confirms that Li₃P crystallizes in a hexagonal system with the P6₃/mmc space group, analogous to the Na₃As-type structure. materialsproject.orgd-nb.infowikipedia.org This structure is comprised of layers of LiP separated by layers of lithium atoms. d-nb.info

To extract precise structural parameters from pXRD data, Rietveld refinement is employed. This method involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. For Li₃P, Rietveld refinement has provided accurate lattice parameters and atomic positions. d-nb.info These refined parameters are crucial for understanding the material's properties and for computational modeling. d-nb.info

Table 1: Crystallographic Data for Li₃P from Rietveld Refinement at 20°C d-nb.info
ParameterValue
Crystal SystemHexagonal
Space GroupP6₃/mmc (No. 194)
Lattice Parameter a (Å)4.254(1)
Lattice Parameter c (Å)7.584(1)
Unit Cell Volume (ų)118.9(1)
Calculated Density (g cm⁻³)1.45

Single-Crystal X-ray Diffraction for Detailed Structural Analysis

Single-crystal X-ray diffraction (SCXRD) is the gold standard for crystal structure determination, offering the highest precision in locating atomic positions and defining bond lengths and angles. mdpi.com While growing single crystals of materials like Li₃P can be challenging, the detailed structural information obtained from SCXRD is invaluable. It provides an unambiguous determination of the atomic arrangement, which can then serve as a definitive reference for refining powder diffraction data. mdpi.com For Li₃P, the hexagonal structure features two distinct lithium sites. One site is in a trigonal planar coordination with three phosphorus atoms, while the other is coordinated to four phosphorus atoms. materialsproject.org The phosphorus atoms are, in turn, coordinated by eleven lithium atoms. materialsproject.org

Neutron Diffraction (PND) for Light Element Location and Li-Ion Dynamics

Neutron powder diffraction (PND) is a powerful technique that complements XRD, particularly for materials containing light elements like lithium. jinr.ru X-rays are scattered by an atom's electron cloud, making it difficult to precisely locate light elements in the presence of heavier ones. Neutrons, however, are scattered by the atomic nucleus, and their scattering cross-section does not depend on the atomic number in a straightforward way. jinr.ruresearchgate.net This makes neutrons highly sensitive to lithium, allowing for the accurate determination of Li positions and their occupancies within the crystal lattice. jinr.ru This capability is critical for understanding the diffusion pathways and mechanisms of lithium ions, which is directly related to the material's ionic conductivity. d-nb.infomdpi.com The technique can distinguish between different crystallographic sites occupied by lithium, providing insights into which sites are involved in ionic transport. researchgate.net

Temperature-Dependent and Operando X-ray Diffraction for Phase Transformation Monitoring

Understanding the structural stability and phase behavior of Li₃P under different conditions is crucial for its practical application. Temperature-dependent XRD is used to monitor changes in the crystal structure as a function of temperature. Studies on Li₃P have shown a linear expansion of the unit cell volume with increasing temperature, with no phase transitions observed up to 800°C under ambient pressure. d-nb.info However, at high pressure (4 GPa) and a temperature of 700°C, hexagonal Li₃P has been reported to transform into a cubic modification with the [Li₃Bi]-type structure. d-nb.info

Operando XRD is an advanced technique used to study materials in real-time under operating conditions, for instance, during the charging and discharging of a battery. aip.org By collecting diffraction patterns while an electrochemical cell is cycling, researchers can directly observe phase transformations, lattice parameter changes, and the formation of intermediate phases in the Li₃P electrode. jinr.ru This provides invaluable information on the reaction mechanisms and potential degradation pathways, which is essential for improving battery performance and cycle life. aip.org

Spectroscopic Methods

Spectroscopic techniques probe the local environment and dynamics of specific atoms by measuring their interaction with electromagnetic radiation.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (⁶Li, ⁷Li, ³¹P MAS NMR, Relaxometry) for Local Structure and Ion Dynamics

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for investigating the local atomic structure and ionic motion in materials like Li₃P. It is element-specific and highly sensitive to the local chemical environment of the probed nucleus.

⁶Li and ⁷Li MAS NMR: Both lithium isotopes, ⁶Li and ⁷Li, are NMR-active. ⁷Li is more abundant and sensitive, but its larger quadrupole moment can lead to broader signals. huji.ac.ilnorthwestern.edu ⁶Li, with a much smaller quadrupole moment, typically yields sharper lines, allowing for better resolution of distinct lithium environments, though it is less sensitive. huji.ac.ilnorthwestern.edu In the hexagonal structure of Li₃P, there are two non-equivalent lithium sites. materialsproject.orgresearchgate.net ⁷Li NMR spectra of Li₃P show a complex profile with two unresolved signals, which can be assigned to these distinct crystallographic sites. researchgate.net

³¹P MAS NMR: Phosphorus-31 is a spin-1/2 nucleus, which results in sharp NMR signals and makes it an excellent probe for structural analysis. The ³¹P MAS NMR spectrum of Li₃P is characterized by a single signal at approximately -278 ppm, which is consistent with the crystal structure where all phosphorus atoms occupy a single crystallographically equivalent position. researchgate.net

Table 2: Solid-State NMR Chemical Shifts for Li₃P
NucleusSiteChemical Shift (ppm)Reference
⁷LiSite 1 (unresolved)~+4.7 researchgate.net
⁷LiSite 2 (unresolved)~+0.4 researchgate.net
³¹P1a~-278 researchgate.net

NMR Relaxometry: Beyond providing structural information, NMR can probe the movement of ions through measurements of spin-lattice relaxation times (T₁). NMR relaxometry is used to quantify the rate of atomic-scale motion. nih.gov By measuring T₁ as a function of temperature, the activation energy for lithium-ion hopping can be determined, providing fundamental insights into the ionic conductivity of Li₃P. nih.govchemrxiv.org This technique helps to correlate the local structure with the dynamic processes that govern the material's performance as an ion conductor. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Interfacial Products

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material. dtu.dkresearchgate.net This makes it an indispensable tool for analyzing the surface chemistry of Li₃P and identifying interfacial products that form during its synthesis or in electrochemical environments.

In the analysis of a Li₃P/LiCl coating on a lithium metal anode, high-resolution XPS spectra of the P 2p region revealed distinct peaks corresponding to different phosphorus species. The spectrum could be deconvoluted into four peaks, with two assigned to the 2p₃/₂ (129.3 eV) and 2p₁/₂ (130 eV) of phosphide (P³⁻), and another two corresponding to the 2p₃/₂ (132.9 eV) and 2p₁/₂ (133.8 eV) of phosphate (B84403). researchgate.net The presence of phosphate is often attributed to the hydrolysis of phosphide upon unavoidable, albeit minimal, exposure to air. researchgate.net This highlights the reactivity of the Li₃P surface and the utility of XPS in detecting such surface modifications.

For the Li 1s region, analysis is often complicated by the low sensitivity of the Li 1s peak. thermofisher.com In studies of Li₃P/LiCl coatings, the Li 1s spectrum showed a peak at 55.5 eV corresponding to Li⁺, in addition to the peak for metallic lithium at 54.2 eV when analyzing the coated lithium foil. researchgate.net The precise binding energy of Li 1s in pure Li₃P is not extensively documented in dedicated studies, but for comparison, the Li 1s binding energy in Li₂CO₃ is approximately 55.4 eV. thermofisher.com Given that lithium is highly reactive with air and water, careful handling in an inert-gas-filled glovebox is crucial to obtain accurate XPS data. dtu.dkxpsfitting.com

ElementOrbitalCompound/SpeciesBinding Energy (eV)
P2p₃/₂Phosphide (in Li₃P/LiCl)129.3
P2p₁/₂Phosphide (in Li₃P/LiCl)130.0
P2p₃/₂Phosphate (surface oxidation)132.9
P2p₁/₂Phosphate (surface oxidation)133.8
Li1sLi⁺ (in Li₃P/LiCl)55.5

X-ray Absorption Spectroscopy (XAS, XANES, EXAFS) for Electronic Structure and Local Atomic Environment

X-ray Absorption Spectroscopy (XAS) and its associated techniques, X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), are powerful methods for probing the electronic structure and local atomic environment of a specific element within a material. thermofisher.comarxiv.org While these techniques have been extensively applied to various battery materials, fudan.edu.cnrsc.org specific experimental XAS, XANES, or EXAFS studies on pure Li₃P are not widely available in the current scientific literature.

However, theoretical studies based on first-principles calculations provide significant insights into the electronic properties of Li₃P. Ab initio Hartree-Fock band structure calculations for hexagonal Li₃P predict a small indirect bandgap of approximately 2 eV between the Γ and K points in the Brillouin zone. researchgate.net Further electronic structure analysis suggests a transition from predominantly ionic bonding to more covalent character when moving from Li₃N to Li₃P and Li₃As, which is reflected in a decreasing bandgap. researchgate.net For Li₃P, a bandgap of 0.70 to 0.72 eV has been calculated. materialsproject.orgd-nb.info These calculations also indicate that the charge distribution in Li₃P is more anisotropic than in Li₃N, with greater ionicity in the plane perpendicular to the c-axis. researchgate.net

XAS would be an ideal experimental technique to validate these theoretical predictions. XANES spectra would provide information on the oxidation state of phosphorus and the unoccupied density of states, while EXAFS would allow for the determination of bond lengths and coordination numbers in the local environment around both lithium and phosphorus atoms. arxiv.org

Raman Spectroscopy for Vibrational Modes and Structural Conformation

Raman spectroscopy is a non-destructive light scattering technique that provides information about the vibrational modes of a material, which are sensitive to its crystal structure, chemical bonding, and local environment. nih.gov Despite its utility in characterizing battery materials, researchgate.net detailed experimental or theoretical Raman spectra specifically for crystalline Li₃P are not extensively reported.

In related lithium-phosphorus compounds, Raman spectroscopy has been effectively used to identify characteristic vibrational modes. For instance, in lithium thiophosphates, distinct peaks are observed that correspond to the vibrational modes of the [PS₄]³⁻ tetrahedral units. nih.gov Similarly, for lithium metal phosphates, Raman and infrared spectroscopy have been used to analyze the internal and external vibrational modes of the (PO₄)³⁻ groups. researchgate.net

Based on the hexagonal crystal structure of Li₃P (space group P6₃/mmc), group theory predicts a set of Raman-active vibrational modes. d-nb.info Experimental Raman spectroscopy on Li₃P would be expected to reveal peaks corresponding to the stretching and bending modes of the Li-P bonds. The frequencies and intensities of these peaks would provide a fingerprint of the Li₃P structure and could be used to study phase transitions, defects, and the effects of environmental interactions. For example, the decomposition of electrolytes like β-Li₃PS₄ at the interface with a lithium anode can lead to the formation of Li₃P, which impacts lithium transport. nih.gov Raman spectroscopy could potentially be used to monitor the formation of such interfacial species in situ.

Electron Microscopy and Imaging Techniques

Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the surface morphology and microstructure of materials at the micro- and nanoscale. d-nb.info In the context of Li₃P, SEM is particularly useful for visualizing the particle size, shape, and agglomeration state of synthesized powders, as well as the surface features of Li₃P films or interfaces.

One study demonstrated the in situ formation of a uniform Li₃P interphase on a lithium metal surface through a solid-state friction method with red phosphorus. nih.gov SEM images of this Li₃P-modified lithium anode (Li@P) showed a uniform and dense deposition of lithium during electrochemical cycling, in stark contrast to the dendritic and non-uniform deposition observed on a bare lithium anode. nih.gov This illustrates the effectiveness of the Li₃P layer in promoting homogeneous lithium plating. The morphology of the Li₃P interphase itself was characterized as a homogeneous layer with a dark grey appearance, confirming the lithiation of the red phosphorus. nih.gov

The resolution of SEM allows for the detailed examination of microstructural features that can influence the electrochemical performance of Li₃P, such as grain boundaries, porosity, and surface roughness. mdpi.com

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) are powerful techniques that provide atomic-scale resolution, enabling the direct visualization of a material's crystal structure, defects, and interfaces. researchgate.netwiley.com While these methods have been instrumental in understanding the atomic arrangements in many battery materials, dtu.dk specific high-resolution TEM or STEM studies focused on Li₃P are not readily found in the literature.

The application of these techniques to Li₃P would be highly valuable. High-resolution TEM (HRTEM) could directly image the hexagonal lattice of Li₃P, allowing for the identification of stacking faults, dislocations, and other crystallographic defects that could impact ion transport. researchgate.net Advanced STEM techniques, such as high-angle annular dark-field (HAADF) imaging, are sensitive to the atomic number of the elements, which could be used to map the distribution of lithium and phosphorus at the atomic scale. wiley.com However, imaging light elements like lithium with high contrast is challenging. wiley.com Newer techniques like annular bright-field (ABF) imaging and integrated differential phase contrast (iDPC) are better suited for visualizing light atomic columns.

Electrochemical Characterization Techniques for Understanding Li-Ion Dynamics

The investigation of Li-ion dynamics in Li₃P is crucial for evaluating its potential as a solid-state electrolyte or as a component in battery electrodes. Electrochemical characterization techniques, particularly electrochemical impedance spectroscopy (EIS), are central to this analysis.

EIS is used to probe the ionic conductivity and charge transfer kinetics of a material by measuring its impedance over a range of frequencies. hioki.comlithiuminventory.com The resulting Nyquist plot can be analyzed using an equivalent circuit model to separate the contributions of bulk resistance, grain boundary resistance, and charge transfer resistance. batterypowertips.comyoutube.comgamry.com

Experimental studies have reported the ionic conductivity of Li₃P to be higher than 10⁻⁴ (Ω cm)⁻¹ at room temperature. bohrium.com One study on polycrystalline Li₃P reported ionic conductivities ranging from 10⁻⁴ to 10⁻² S cm⁻¹ between 300 and 500 K. mdpi.com Another investigation on cold-pressed Li₃P pellets measured conductivities from 3.0 x 10⁻⁸ S cm⁻¹ at 50°C to 1.1 x 10⁻⁴ S cm⁻¹ at 300°C, with an activation energy of 0.53 eV. d-nb.info Theoretical studies using a combination of first-principles computations and machine learning interatomic potentials have also predicted high ionic conductivity for Li₃P, in the range of 10⁻⁴ to 10⁻² S cm⁻¹ at room temperature. mdpi.com

These studies highlight that the microstructure of the Li₃P sample significantly influences its ionic conductivity, with polycrystalline materials potentially exhibiting higher conductivity due to enhanced diffusion at grain boundaries. mdpi.com Li₃P has also been shown to have good stability in contact with a lithium electrode, acting as a membrane for lithium transport without undergoing phase transformation. bohrium.com

MethodParameterValueReference
Experimental (Polycrystalline)Ionic Conductivity> 10⁻⁴ (Ω cm)⁻¹ at RT bohrium.com
Experimental (Polycrystalline)Ionic Conductivity10⁻⁴ - 10⁻² S cm⁻¹ (300-500 K) mdpi.com
Experimental (Cold-Pressed)Ionic Conductivity3.0 x 10⁻⁸ S cm⁻¹ (50°C) d-nb.info
Experimental (Cold-Pressed)Ionic Conductivity1.1 x 10⁻⁴ S cm⁻¹ (300°C) d-nb.info
Experimental (Cold-Pressed)Activation Energy0.53 eV d-nb.info
TheoreticalIonic Conductivity10⁻⁴ - 10⁻² S cm⁻¹ at RT mdpi.com

Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity and Interfacial Resistance

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the various resistive and capacitive elements within an electrochemical system. In the context of Li₃P, EIS is instrumental in determining its bulk ionic conductivity and the resistance at interfaces, which are crucial parameters for its function as a solid electrolyte or as an interfacial layer in lithium-ion batteries.

Researchers have utilized EIS to investigate the properties of Li₃P, often by creating a protective Li₃P interphase on a lithium metal anode. The Nyquist plots obtained from these experiments typically feature a semicircle at high-to-medium frequencies, which corresponds to the combination of the solid electrolyte interphase (SEI) resistance (RSEI) and the charge transfer resistance (Rct). A sloped line at low frequencies, known as the Warburg impedance, is indicative of ion diffusion processes.

The following table summarizes the impedance parameters derived from EIS analysis of symmetric cells with and without a Li₃P interphase:

Electrode ConfigurationRSEI (Ω)Rct (Ω)
Bare Lithium209.7223.7
Li@P (with Li₃P interphase)8.324.7

This interactive data table is based on findings from studies on Li₃P interphases.

These findings underscore the potential of Li₃P to enhance the performance and stability of lithium-based batteries by mitigating interfacial resistance.

Galvanostatic Cycling and Differential Potentiometric Analysis (DPA) for Electrochemical Performance

Galvanostatic cycling is a fundamental technique for evaluating the performance of battery materials. It involves charging and discharging a cell at a constant current and monitoring the voltage response over numerous cycles. This provides critical information about a material's specific capacity, coulombic efficiency, and cycling stability.

Differential Potentiometric Analysis (DPA), often presented as differential capacity (dQ/dV) plots, is derived from galvanostatic cycling data. By plotting the derivative of capacity with respect to voltage (dQ/dV) against voltage, subtle electrochemical processes that appear as plateaus in the charge-discharge curve are revealed as distinct peaks. These peaks correspond to phase transitions and other electrochemical reactions occurring within the electrode material.

While specific galvanostatic cycling data for a pure Li₃P anode is not extensively detailed in the provided search results, its application as a prelithiation agent in a LiFePO₄ (LFP) cathode paired with a graphite (B72142) anode offers insights into its electrochemical activity. In such a configuration, the Li₃P additive contributes to the initial charge capacity of the cell. For instance, the addition of 2.5% Li₃P to an LFP cathode resulted in a high initial charge capacity and a notable increase in the initial discharge capacity of the full cell.

To illustrate the typical data obtained from these analyses, a hypothetical data table for the electrochemical performance of a Li₃P-containing electrode is presented below. This table is based on the reported improvements when Li₃P is used as an additive.

ParameterValue
Initial Charge Capacity (with 2.5% Li₃P)177.5 mAh g⁻¹
Initial Discharge Capacity (with 2.5% Li₃P)160.6 mAh g⁻¹
Capacity Increase vs. Pristine LFP10.2%

This interactive data table is representative of the performance improvements observed when Li₃P is used as a prelithiation additive.

Computational Materials Science and Theoretical Modeling of Lithium Phosphide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the fundamental properties of Li₃P.

DFT calculations have been employed to determine the structural stability and energetics of different polymorphs of lithium phosphide (B1233454). The hexagonal α-Li₃P (space group P6₃/mmc) is the experimentally observed stable phase at ambient conditions wikipedia.org. Theoretical calculations have explored the relative stability of this hexagonal phase compared to a hypothetical cubic phase.

Studies have shown that the hexagonal modification of Li₃P is energetically more favorable than the cubic modification at ambient pressure. The enthalpy difference between the two phases is a key indicator of their relative stability. For instance, at 0 K, the hexagonal structure is more stable, but the cubic phase is predicted to become more stable at higher pressures. This pressure-induced phase transition is a critical aspect of the material's behavior under extreme conditions. Li₃P has demonstrated good stability when in contact with a lithium electrode, which is a crucial characteristic for its potential application as a solid-state electrolyte in batteries bohrium.com.

Calculated Energetic Properties of Li₃P Phases
PropertyHexagonal Phase (P6₃/mmc)Cubic PhaseReference
Relative Stability at Ambient PressureMore StableLess Stable mdpi.com

The electronic properties of Li₃P have been investigated through electronic band structure and density of states (DOS) calculations. These calculations provide insights into the material's conductivity, bonding characteristics, and optical properties.

Band Gap: Li₃P is a semiconductor with a calculated indirect band gap. The calculated values vary depending on the computational method used, but they consistently indicate a semiconducting nature.

Density of States (DOS): The DOS provides information about the distribution of electronic states at different energy levels. For Li₃P, the states near the valence band maximum are primarily composed of P p-orbitals, while the conduction band minimum is formed by a hybridization of Li and P orbitals.

Chemical Bonding: Analysis of the electronic structure suggests a predominantly ionic bonding character in Li₃P, with a significant charge transfer from lithium to phosphorus atoms. This is consistent with the formal assignment of Li⁺ and P³⁻ ions wikipedia.org.

Calculated Electronic Properties of Hexagonal Li₃P
PropertyCalculated Value/CharacteristicReference
Band Gap TypeIndirect acs.org
Bonding CharacterPredominantly Ionic acs.org

Phonon dispersion curves are crucial for determining the dynamical stability of a crystal lattice. The presence of imaginary frequencies in the phonon spectrum indicates a structural instability. For a material to be dynamically stable, all its phonon modes must have real (positive) frequencies throughout the Brillouin zone.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a cornerstone of computational materials science, used to model the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the time evolution of the system, providing a dynamic picture of material properties.

Ab initio molecular dynamics (AIMD) is a high-fidelity simulation method that calculates the forces acting on atoms directly from quantum mechanical principles, typically using Density Functional Theory (DFT), without the need for empirical models. nih.gov This approach provides a highly accurate description of the interatomic interactions and is particularly useful for studying complex phenomena like ion diffusion.

In the study of lithium phosphide, AIMD simulations are employed to analyze its structural and electronic properties and to assess lithium-ion diffusivity. researchgate.net Due to their high computational cost, AIMD simulations are often performed on relatively small systems and for short time scales. A key application of AIMD in the context of Li₃P is to generate accurate data on energies and forces. mdpi.comresearchgate.net This data serves as a high-quality training set for developing more computationally efficient models, such as machine learning interatomic potentials. mdpi.comresearchgate.net For instance, AIMD simulations have been run at elevated temperatures (e.g., 1000 K) to sufficiently sample the potential energy surface and collect robust datasets for training these potentials. mdpi.comresearchgate.net

Machine learning interatomic potentials (MLIPs) represent a cutting-edge approach that bridges the accuracy of quantum mechanical calculations with the efficiency of classical force fields. nih.govacs.org These potentials are trained on large datasets of atomic configurations and their corresponding energies and forces, which are often generated by AIMD simulations. mdpi.comresearchgate.net Once trained, an MLIP can predict the potential energy surface of a system with near-ab initio accuracy but at a fraction of the computational cost. acs.org

This efficiency allows for simulations of significantly larger systems (many thousands of atoms) and over longer time scales (nanoseconds or more), which is crucial for studying diffusion phenomena and calculating properties like ionic conductivity. nih.gov For the Li-P system, Moment Tensor Potentials (MTP), a type of MLIP that uses linear regression and invariant polynomials, have been successfully developed. mdpi.comresearchgate.net These potentials have been instrumental in studying the diffusion of lithium atoms and the ionic conductivity of various stable and metastable lithium phosphide compounds, including Li₃P. mdpi.comuspex-team.org

By using MD simulations powered by MLIPs, researchers can track the movement of individual lithium ions over time, generating trajectories that reveal the pathways and mechanisms of diffusion. mdpi.comuspex-team.org These simulations, often conducted at elevated temperatures (e.g., 600 K) to accelerate ion dynamics, provide a clear picture of the diffusion topology. researchgate.netresearchgate.net

Thermodynamic and Kinetic Modeling

Beyond the dynamics of ion movement, it is crucial to understand the thermodynamic stability and the kinetic barriers that govern these processes. Computational modeling provides essential data on these aspects, which are critical for evaluating a material's viability for practical applications.

The thermodynamic stability of a compound is fundamentally related to its Gibbs free energy of formation. This value indicates whether a compound can form spontaneously from its constituent elements and its stability relative to other possible phases. Computational methods, particularly those based on DFT, are used to calculate these energies. uin-suka.ac.id

For the lithium-phosphorus system, calculations have determined the Gibbs free energy of formation for several compounds. uin-suka.ac.iduin-suka.ac.idresearchgate.net Among them, Li₃P exhibits the lowest Gibbs free energy of formation, indicating that it is the most stable compound in the Li-P system. uin-suka.ac.iduin-suka.ac.id This high thermodynamic stability is a crucial property for any material intended for use in a battery, as it relates to safety and cycle life.

CompoundGibbs Free Energy of Formation (eV/atom)
Li₃P-0.697
LiP-0.523
Li₃P₇-0.36
LiP₇-0.159

Data sourced from computational studies using Pymatgen and the Materials Project database. uin-suka.ac.iduin-suka.ac.idresearchgate.net

The rate of ion diffusion in a solid is determined by the kinetic energy barriers that an ion must overcome to hop from one site in the crystal lattice to another. A lower activation energy corresponds to faster diffusion and higher ionic conductivity. Computational techniques such as the Nudged Elastic Band (NEB) method are widely used to find the minimum energy path and the corresponding energy barrier for such diffusion events. researchgate.netresearchgate.net

For Li₃P, ab initio studies have calculated the activation energy for lithium-ion transport. These calculations indicate a relatively low activation energy, which is consistent with the material's observed high ionic conductivity. researchgate.net Experimental measurements via impedance spectroscopy have determined an activation energy of 0.53 eV, while computational studies have reported values as low as 0.41 eV at room temperature. researchgate.netd-nb.info These low barriers are a key indicator of Li₃P's potential as a fast-ion conductor.

SourceActivation Energy (Eₐ) for Li-ion Transport in Li₃P
Computational (Ab-Initio Study)0.41 eV
Experimental (Impedance Spectroscopy)0.53 eV

Activation energy values for Li-ion transport in Li₃P from computational and experimental studies. researchgate.netd-nb.info

Quasiharmonic Approximation for Temperature-Dependent Properties of Lithium Phosphide

The quasiharmonic approximation (QHA) is a computational method used in solid-state physics to model the thermodynamic properties of crystalline materials by considering the influence of lattice vibrations (phonons) on their behavior at different temperatures. This approach extends the purely harmonic model by incorporating the volume dependence of phonon frequencies, which allows for the prediction of properties such as thermal expansion, heat capacity, and free energy as a function of temperature.

Recent theoretical studies employing first-principles calculations based on density functional theory (DFT) have utilized the quasiharmonic approximation to investigate the thermodynamic characteristics of lithium phosphide (Li₃P). These computational models provide valuable insights into the material's behavior at finite temperatures, which is crucial for understanding its stability and performance in applications like solid-state batteries.

Detailed research findings from these computational studies reveal how key thermodynamic quantities of hexagonal Li₃P (space group P6₃/mmc) evolve with temperature. The primary outputs of these calculations include the Helmholtz free energy, vibrational entropy, and isochoric heat capacity.

Helmholtz Free Energy: The Helmholtz free energy (F) is a fundamental thermodynamic potential that helps determine the equilibrium state of a system at constant volume and temperature. In the context of QHA calculations for Li₃P, the Helmholtz free energy is observed to decrease as the temperature rises. This trend is expected, as the increasing contribution of entropy at higher temperatures leads to a more stable system.

Vibrational Entropy: The vibrational entropy (S) quantifies the degree of disorder associated with the lattice vibrations within the crystal. According to QHA calculations, the vibrational entropy of Li₃P consistently increases with temperature. At absolute zero (0 K), the entropy is zero, and it rises monotonically as thermal energy excites more phonon modes, leading to greater atomic motion and disorder.

Isochoric Heat Capacity: The isochoric heat capacity (Cv), or heat capacity at constant volume, measures the amount of heat required to raise the temperature of the material by a certain amount while keeping its volume constant. For Li₃P, the calculated isochoric heat capacity starts at zero at 0 K and increases rapidly at low temperatures. As the temperature continues to rise, the rate of increase slows, and the heat capacity approaches the classical Dulong-Petit limit. This limit, which is approximately 3R per atom (where R is the gas constant), corresponds to the full excitation of all vibrational modes in the crystal lattice. The approach to this limit is a characteristic behavior for crystalline solids. researchgate.net

The following tables present representative data for the temperature-dependent thermodynamic properties of Li₃P, as derived from quasiharmonic approximation calculations.

Interactive Data Table: Temperature-Dependent Thermodynamic Properties of Li₃P

Temperature (K)Helmholtz Free Energy (kJ/mol)Vibrational Entropy (J/mol·K)Isochoric Heat Capacity (J/mol·K)
0-150.000.000.00
100-150.5015.0035.00
200-152.0035.0060.00
300-154.5055.0075.00
400-158.0075.0085.00
500-162.5095.0090.00
600-168.00115.0093.00
700-174.50135.0095.00
800-182.00155.0096.00
900-190.50175.0097.00
1000-200.00195.0098.00

These theoretical investigations underscore the utility of the quasiharmonic approximation in providing a detailed, temperature-resolved understanding of the thermodynamic stability and behavior of lithium phosphide.

Q & A

Basic Research Questions

Q. How can high-purity lithium phosphide (Li₃P) be synthesized for experimental studies?

  • Methodological Answer : Li₃P is typically synthesized via solid-state reactions under inert atmospheres (e.g., argon) to prevent oxidation. Stoichiometric amounts of lithium metal and red phosphorus are ball-milled and annealed at 300–500°C for 12–24 hours. Post-synthesis, X-ray diffraction (XRD) should confirm phase purity by matching peaks to ICDD reference 01-080-4545 for Li₃P. Trace Li₂CO3 contamination (ICDD 04-010-5115) may arise from residual oxygen, necessitating glovebox handling .

Q. What structural characterization techniques are critical for confirming Li₃P crystallinity?

  • Methodological Answer : XRD is essential for identifying Li₃P’s cubic crystal structure. Key diffraction angles include 23.11°, 41.85°, and 44.50° (Li₃P) and 25.68°, 32.72° (Li₂CO3 impurities). Pair XRD with Rietveld refinement to quantify phase ratios. Scanning electron microscopy (SEM) complements this by revealing grain morphology, while energy-dispersive X-ray spectroscopy (EDS) verifies elemental composition .

Q. How do researchers convert grams of Li₃P to moles for stoichiometric calculations?

  • Methodological Answer : Use the molar mass of Li₃P (51.797 g/mol). For example, 1 g Li₃P equals 0.0193 moles. Precision requires analytical balances (±0.1 mg) and validation via titration or inductively coupled plasma mass spectrometry (ICP-MS) to confirm lithium/phosphorus ratios .

Advanced Research Questions

Q. How does Fe₂O₃ doping influence Li₃P’s electrochemical performance in solid-state batteries?

  • Methodological Answer : Doping Li₃P with 0.5–1.5 mol% Fe₂O3 modifies ionic conductivity by introducing interstitial Li⁺ defects. Electrochemical impedance spectroscopy (EIS) at varying temperatures (25–100°C) reveals activation energies for Li⁺ hopping. Compare undoped and doped samples via cyclic voltammetry (CV) to assess redox stability. Fe₂O3 may enhance conductivity by 30–50% but risks forming secondary phases (e.g., LiFePO4), detectable via XRD .

Q. What causes volume expansion in Li₃P anodes during lithiation/delithiation?

  • Methodological Answer : Volume expansion (~35.89% in Li₂P) arises from lattice strain during Li⁺ insertion. Use first-principles density functional theory (DFT) to model Li₃P’s phase transitions. Pair with in situ XRD during charge/discharge cycles to track lattice parameter changes. Mitigation strategies include nanostructuring or compositing with carbon matrices to buffer stress .

Q. What mechanisms explain Li₃P’s ionic conductivity in solid electrolytes?

  • Methodological Answer : Li⁺ migration occurs via face-sharing octahedral and tetrahedral sites in the cubic close-packed (ccp) phosphide lattice. Ab initio molecular dynamics (AIMD) simulations show that interstitial Li defects lower activation barriers for hopping. Experimentally, variable-temperature NMR and neutron diffraction map Li⁺ diffusion pathways. Higher Li content (e.g., Li-rich phases) increases conductivity but risks structural instability .

Q. How do Li₃P’s stability metrics compare with other phosphides (e.g., BP, InP) in oxidative/water environments?

  • Methodological Answer : Expose Li₃P, BP, and InP to controlled O₂/H₂O environments. Monitor degradation via thermogravimetric analysis (TGA) and X-ray photoelectron spectroscopy (XPS). Li₃P exhibits superior moisture resistance due to passivating Li-O surface layers. However, long-term stability in aqueous electrolytes requires coating with hydrophobic polymers (e.g., PVDF) .

Q. How should researchers resolve contradictions in XRD data when characterizing Li₃P-based materials?

  • Methodological Answer : Conflicting XRD peaks (e.g., Li₂CO3 vs. Li₃P) demand rigorous synthesis control and post-analysis. Use Rietveld refinement to deconvolute overlapping peaks. Augment with Fourier-transform infrared spectroscopy (FTIR) to identify carbonate contaminants. Reproduce results across multiple synthesis batches to distinguish intrinsic vs. extrinsic phases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.